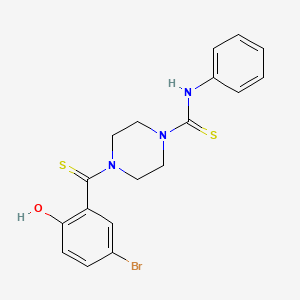

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

説明

This compound is a piperazine-1-carbothioamide derivative featuring a 5-bromo-2-hydroxybenzenecarbothioyl substituent and an N-phenyl group. Its structure combines a thioamide-functionalized piperazine core with aromatic and halogenated motifs, which are critical for its physicochemical and biological properties. Such derivatives are often synthesized via nucleophilic substitution or condensation reactions involving isothiocyanates and piperazine intermediates .

特性

IUPAC Name |

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARWFVDKHVPZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=C(C=CC(=C2)Br)O)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

作用機序

The mechanism of action of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

類似化合物との比較

Comparison with Structural Analogs

4-(1H-Benzo[d]imidazol-2-yl)-N-phenylpiperazine-1-carbothioamide (4a)

- Structure : Replaces the bromo-hydroxybenzenecarbothioyl group with a benzimidazole moiety.

- Synthesis : Prepared via reaction of phenyl isothiocyanate with 1-(1H-benzimidazol-2-yl)piperazine under mild conditions .

- Key Data :

JNU-SM919 (C26H29ClN4O2S)

- Structure : Contains a methylpiperazine core with a chlorophenyl substituent.

- Biological Activity : Demonstrates antifungal efficacy against Candida albicans (MIC: 8 µg/mL) by targeting the δ subunit of F1Fo-ATP synthase .

4-Benzyl-N-methylpiperazine-1-carbothioamide

- Structure : Features a benzyl group and methyl substitution on the piperazine nitrogen.

4-(2-{2,4-Dioxo-3-azatricyclo[...]}-ethyl)-N-phenylpiperazine-1-carbothioamide

- Structure : Incorporates a tricyclic aromatic system.

- Physicochemical Properties :

Physicochemical and Pharmacokinetic Properties

Notes:

- The bromo-hydroxy group in the target compound increases polarity (higher TPSA) compared to non-hydroxylated analogs.

- Halogenation (Br) enhances molecular weight and may improve binding affinity via hydrophobic interactions.

生物活性

Overview of the Compound

Chemical Structure : The compound is characterized by its piperazine core, which is substituted with a 5-bromo-2-hydroxybenzenecarbothioyl group and an N-phenyl moiety. This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and hydrophilic regions.

Molecular Formula : C18H20BrN3O2S2

Pharmacological Properties

- Antimicrobial Activity : Compounds similar to piperazine derivatives have shown varying degrees of antimicrobial activity. The presence of bromine and hydroxyl groups may enhance this activity through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.

- Anticancer Potential : Some studies have indicated that piperazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

- Neuropharmacological Effects : Piperazine compounds are often investigated for their effects on the central nervous system. They may act as anxiolytics or antidepressants, potentially influencing neurotransmitter systems such as serotonin and dopamine.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating a series of piperazine derivatives, including those with similar substituents, found significant inhibitory effects against various bacterial strains, suggesting that modifications to the piperazine scaffold can enhance antimicrobial potency.

- Cancer Cell Line Testing : Research involving piperazine-based compounds has shown promising results in inhibiting growth in several cancer cell lines, indicating a potential for further development into therapeutic agents.

Research Findings

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the piperazine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine can enhance binding affinity to target proteins.

- Toxicity Studies : Preliminary toxicity assessments are crucial for understanding safety profiles. Compounds with similar structures have been evaluated for cytotoxicity, indicating that while some exhibit low toxicity, others may pose risks at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。